PYK2 Kinase Selectivity: 5-CF₃ vs. 5-H and 5-CH₃ Pyrimidine Scaffolds
In a Pfizer diaminopyrimidine series targeting proline-rich tyrosine kinase 2 (PYK2), compounds built on the 5-trifluoromethylpyrimidine scaffold achieved 10- to 20-fold selectivity for PYK2 over the anti-target focal adhesion kinase (FAK), a selectivity margin essential for minimizing FAK-driven toxicity [1]. In contrast, earlier chemical series lacking the 5-CF₃ substituent (5-H, 5-CH₃, or 5-Cl variants) were FAK-selective with negligible PYK2 activity, demonstrating that the trifluoromethyl group at the 5-position is the primary structural determinant for reversing kinase selectivity from FAK to PYK2. The final optimized CF₃-containing compounds maintained PYK2 potency in the sub-micromolar range, human liver microsome (HLM) stability, and a clean reactive metabolite (RM) assay profile.
| Evidence Dimension | PYK2 vs. FAK kinase selectivity (fold selectivity) |
|---|---|
| Target Compound Data | 10- to 20-fold selectivity for PYK2 over FAK (5-CF₃ diaminopyrimidine series) |
| Comparator Or Baseline | FAK-selective with negligible PYK2 activity (5-H, 5-CH₃, or 5-Cl diaminopyrimidine series) |
| Quantified Difference | Complete reversal of kinase selectivity profile; selectivity window of 10–20× gained with 5-CF₃ |
| Conditions | Biochemical kinase inhibition assays; Pfizer PYK2/FAK program; Walker et al. Bioorg Med Chem Lett 2008 |
Why This Matters
Procuring 2-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine directly provides the critical 5-CF₃ pharmacophore required to achieve PYK2-selectivity, eliminating the need to synthesize and test non-selective 5-H or 5-Cl analogs that are destined to fail on selectivity criteria.
- [1] Walker DP, et al. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorg Med Chem Lett. 2008;18(23):6071-6077. doi:10.1016/j.bmcl.2008.10.030. View Source
